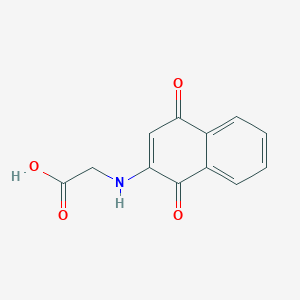![molecular formula C15H13NO2 B11873253 4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B11873253.png)
4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one is a heterocyclic compound that belongs to the class of benzoxazines This compound is characterized by a benzene ring fused to an oxazine ring, with a benzyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one typically involves the reaction of 2-aminophenol with benzyl halides under basic conditions. One common method involves the use of sodium hydroxide (NaOH) in water at room temperature. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired benzoxazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and metal catalyst-free methods, can make the production process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Materials Science: Benzoxazine derivatives are used in the development of advanced materials, including polymers and resins, due to their thermal stability and mechanical properties.
Chemical Biology: The compound can be used as a building block in the synthesis of bioactive molecules and chemical probes for studying biological processes.
Mecanismo De Acción
The mechanism of action of 4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit protoporphyrinogen oxidase (protox), an enzyme involved in the biosynthesis of heme, leading to the accumulation of toxic intermediates and cell death . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one can be compared with other similar compounds, such as:
3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol: This compound has a hydroxyl group instead of a benzyl group and exhibits different chemical properties and applications.
2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-diones: This compound is used as a herbicide and has a different substitution pattern on the benzoxazine ring.
Propiedades
Fórmula molecular |
C15H13NO2 |
|---|---|
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
4-benzyl-3H-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C15H13NO2/c17-15-11-16(10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)18-15/h1-9H,10-11H2 |
Clave InChI |
FKPDVUUTDGRZOZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)OC2=CC=CC=C2N1CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo-7-chloroimidazo[1,5-a]pyridine](/img/structure/B11873196.png)





![7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid](/img/structure/B11873232.png)


![2-[2-Hydroxyethyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B11873240.png)


